3-Hydroxybutyl acetate

Description

Contextualization within Ester Chemistry

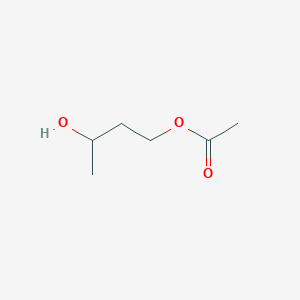

As an ester, 3-hydroxybutyl acetate (B1210297) is formed from an alcohol and a carboxylic acid, in this case, from 3-hydroxybutanol and acetic acid. Its chemical structure contains a chiral center at the third carbon, leading to the existence of (R) and (S) enantiomers. This stereochemical aspect is a significant point of consideration in its synthesis and applications. The compound's properties, such as its boiling point and solubility, are influenced by the presence of both the polar hydroxyl group and the less polar acetate group. ontosight.ai

Academic Significance and Research Trajectories

The academic significance of 3-hydroxybutyl acetate is primarily linked to its role as a chiral building block and an intermediate in organic synthesis. ontosight.ai Research has explored its synthesis through various methods, including chemical and enzymatic routes. researchgate.net A notable area of investigation involves its use in the synthesis of other compounds, such as the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which has been studied for its potential applications in areas of human health and performance. researchgate.netresearchgate.netox.ac.uktandfonline.com The enzymatic kinetic resolution of racemic mixtures containing this compound is a key research trajectory, aiming to produce enantiomerically pure forms of the compound and its derivatives. researchgate.netmdpi.com

| Property | Value |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 1851-86-1 |

| IUPAC Name | This compound |

| Boiling Point | Approximately 170-190°C |

| Density | Approximately 1.024-1.03 g/cm³ |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

| Appearance | Colorless liquid |

| Odor | Fruity and floral |

Note: The physical properties listed are approximate and can vary based on experimental conditions.

Structure

3D Structure

Properties

CAS No. |

1851-86-1 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-hydroxybutyl acetate |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-4-9-6(2)8/h5,7H,3-4H2,1-2H3 |

InChI Key |

KLUHZXMBIDAHSJ-UHFFFAOYSA-N |

SMILES |

CC(CCOC(=O)C)O |

Canonical SMILES |

CC(CCOC(=O)C)O |

Other CAS No. |

1851-86-1 |

Origin of Product |

United States |

Structural and Stereochemical Considerations in 3 Hydroxybutyl Acetate Research

Stereoisomeric Forms and Enantiomeric Purity

3-Hydroxybutyl acetate (B1210297) exists as a pair of enantiomers, (R)- and (S)-3-hydroxybutyl acetate, due to the presence of a stereocenter at the C-3 position. The spatial arrangement of the hydroxyl and acetyl groups around this chiral center dictates the molecule's interaction with other chiral molecules and polarized light, making the synthesis of enantiomerically pure forms a key objective in many chemical applications.

(R)-3-Hydroxybutyl Acetate

(R)-3-Hydroxybutyl acetate is a chiral ester that has been a target of various asymmetric synthetic strategies. One notable approach involves the kinetic resolution of racemic 1,3-butanediol (B41344), followed by acetylation. For instance, the lipase-catalyzed acylation of 1,3-butanediol can preferentially yield (R)-3-hydroxybutyl acetate, leaving behind unreacted (S)-1,3-butanediol. Research has demonstrated that enzymes like Candida antarctica lipase (B570770) B (CALB) can be highly effective in such resolutions.

Another significant route to (R)-3-hydroxybutyl acetate is through the asymmetric reduction of 4-hydroxy-2-butanone. This transformation can be achieved using biocatalysts, such as yeast or specific reductase enzymes, which selectively produce the (R)-enantiomer with high enantiomeric excess (ee). The enantiomeric purity is a critical parameter, often determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

| Property | Value |

| Chemical Formula | C6H12O3 |

| Molar Mass | 132.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 192 °C |

| Chirality | (R)-enantiomer |

(S)-3-Hydroxybutyl Acetate

The synthesis of (S)-3-hydroxybutyl acetate often mirrors the strategies employed for its (R)-counterpart, but with a focus on achieving the opposite stereochemistry. Asymmetric hydrogenation of ethyl acetoacetate (B1235776) to produce ethyl (S)-3-hydroxybutyrate, followed by reduction and acetylation, is a common pathway. For example, ruthenium-based catalysts with chiral ligands, such as BINAP, have been successfully used for the enantioselective hydrogenation step.

Biocatalytic methods are also prominent in the synthesis of the (S)-enantiomer. The use of specific microorganisms or isolated enzymes that exhibit (S)-selectivity in the reduction of a ketone precursor or in the hydrolysis of racemic 3-acetoxybutyl acetate allows for the production of (S)-3-hydroxybutyl acetate in high optical purity. The precise control over reaction conditions is crucial for maximizing the enantiomeric excess.

| Property | Value |

| Chemical Formula | C6H12O3 |

| Molar Mass | 132.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 192 °C |

| Chirality | (S)-enantiomer |

Chirality and its Implications in Synthetic Pathways

The chirality of 3-hydroxybutyl acetate is a central consideration in its synthesis. The demand for enantiomerically pure forms necessitates the use of asymmetric synthesis or resolution techniques. The choice of synthetic pathway is often dictated by the desired enantiomer and the required level of purity.

The implications of chirality extend to the selection of catalysts and reagents. In asymmetric synthesis, chiral catalysts or auxiliaries are employed to create a diastereomeric transition state that favors the formation of one enantiomer over the other. The efficiency of these catalysts is often evaluated based on their turnover number and the enantiomeric excess they can achieve.

In biocatalysis, the inherent chirality of enzymes provides a powerful tool for producing enantiopure this compound. The substrate specificity and stereoselectivity of enzymes like lipases and reductases are exploited to resolve racemic mixtures or to perform asymmetric transformations with high precision. The development of recombinant enzymes and the optimization of reaction media are active areas of research aimed at improving the efficiency and scalability of these biotransformations.

Conformational Analysis and Spectroscopic Correlations in Advanced Studies

Advanced analytical techniques are employed to elucidate the three-dimensional structure and conformational preferences of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the connectivity and chemical environment of the atoms within the molecule. The coupling constants observed in 1H NMR spectra can offer insights into the dihedral angles between adjacent protons, which in turn helps to determine the preferred conformations.

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful chiroptical spectroscopic methods used to determine the absolute configuration of chiral molecules like this compound. By comparing the experimentally measured spectra with those calculated using quantum chemical methods, the absolute stereochemistry of the (R) and (S) enantiomers can be unambiguously assigned.

Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with spectroscopic data to perform a thorough conformational analysis. These calculations can predict the relative energies of different conformers and help to interpret the experimental spectra. The correlation between calculated and experimental spectroscopic data provides a high level of confidence in the structural and stereochemical assignments.

Synthetic Methodologies for 3 Hydroxybutyl Acetate

Chemical Synthesis Pathways

The chemical synthesis of 3-Hydroxybutyl acetate (B1210297) is primarily achieved through two main routes: direct esterification and the derivatization of precursor molecules. Each approach offers distinct advantages and challenges related to reaction control, yield, and stereoselectivity.

Acid-catalyzed esterification represents a fundamental and widely employed method for synthesizing esters. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For 3-Hydroxybutyl acetate, this involves reacting acetic acid with 3-hydroxybutanol (also known as 1,3-butanediol). Another variation involves the esterification of (R)-3-hydroxybutyric acid with (R)-1,3-butanediol.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are manipulated include temperature, molar ratios of reactants, and the removal of byproducts.

For the direct esterification of 3-hydroxybutanol with acetic acid, refluxing the mixture at temperatures between 60-80°C is a common practice. To drive the reaction equilibrium towards the product side, an excess of one reactant is often used; a molar ratio of 1:1.2 (alcohol to acid) has been cited as an effective condition. The removal of water, a byproduct of the reaction, is another critical optimization strategy. Azeotropic distillation, using a solvent like toluene (B28343), can effectively remove water and has been shown to increase the equilibrium conversion to as high as 95%.

In the pathway using (R)-3-hydroxybutyric acid and (R)-1,3-butanediol, the reaction is conducted at a higher temperature of 110°C, which can achieve a 92% yield over an 8-hour period. Controlling the pH is vital to prevent side reactions such as the dehydration of the diol precursor. Maintaining a pH between 4 and 5, often through the use of a sodium acetate buffer, helps to mitigate these undesirable pathways.

Table 1: Optimized Reaction Conditions for Acid-Catalyzed Esterification

| Reactants | Catalyst | Temperature | Molar Ratio (Alcohol:Acid) | Key Optimization Strategy | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxybutanol & Acetic Acid | Sulfuric Acid | 60-80°C | 1:1.2 | Reflux under inert gas | Not Specified | |

| (R)-3-Hydroxybutyric Acid & (R)-1,3-Butanediol | Sulfuric Acid | 110°C | Not Specified | Azeotropic removal of water | 92-95% |

The choice of catalyst is paramount in acid-catalyzed esterification, as it influences not only the reaction rate but also the selectivity towards the desired product.

Strong mineral acids are the conventional catalysts for this process. Sulfuric acid, typically used in concentrations of 1–5 mol% (or 1-5% w/w), is a frequently mentioned catalyst for promoting the esterification between 3-hydroxybutanol and acetic acid. Its effectiveness lies in its ability to protonate the carbonyl oxygen of the acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. However, the strong acidity can also promote side reactions, such as dehydration, necessitating careful control of reaction conditions. Other acids like hydrochloric acid and tosylic acid are also employed in esterification reactions. google.comgoogle.com

The synthesis of this compound can also be accomplished by modifying closely related chemical precursors. These strategies often involve acetylation reactions and can provide pathways to specific stereoisomers of the target compound.

A prominent strategy for synthesizing enantiomerically specific forms of this compound starts with racemic 1,3-butanediol (B41344) (3-hydroxybutanol). This approach utilizes enzymatic kinetic resolution, which leverages the high stereoselectivity of enzymes. mdpi.comresearchgate.net

The enzyme Candida antarctica lipase (B570770) B (CAL-B) is particularly effective for this transformation. mdpi.com In a typical procedure, racemic 1,3-butanediol is reacted with an acylating agent, such as vinyl acetate, in the presence of CAL-B. mdpi.comresearchgate.net The enzyme selectively catalyzes the acetylation of one enantiomer over the other. Initially, a non-stereoselective esterification of the primary alcohol group occurs, leading to the rapid formation of both (R)- and (S)-3-hydroxybutyl acetate. mdpi.comresearchgate.net Following this, CAL-B selectively converts the (R)-3-hydroxybutyl acetate into (R)-1,3-butanediol diacetate. mdpi.comresearchgate.net This leaves the (S)-3-hydroxybutyl acetate largely unreacted, allowing for its separation from the diacetate product. researchgate.net This method is a cornerstone for producing the enantiopure precursors needed for the synthesis of compounds like the ergogenic ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.comresearchgate.net

Table 2: Enzymatic Kinetic Resolution of Racemic 1,3-Butanediol

| Enzyme | Acylating Agent | Temperature | Products Separated | Yield (S)-5 | Yield (R)-6 | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Vinyl Acetate | 30°C | (S)-3-hydroxybutyl acetate (5) & (R)-1,3-butandiol diacetate (6) | 45% (90% ee) | 48% (>95% ee) | researchgate.net |

The synthesis of this compound from 1,3-butanediol is a specific instance of the selective acetylation of a polyol. Polyols, which are compounds containing multiple hydroxyl groups, present a challenge in synthetic chemistry, as achieving selective reaction at one hydroxyl group while leaving others untouched requires precise control.

Enzymatic catalysis, particularly with lipases, provides a powerful tool for the selective acylation of polyols. uniovi.es The kinetic resolution of 1,3-butanediol using CAL-B and vinyl acetate is a prime example of this, where the enzyme demonstrates selectivity first between the primary and secondary hydroxyl groups and then between the two enantiomers of the monoacetate. mdpi.comuniovi.es This high degree of selectivity offered by enzymes is often difficult to achieve with traditional chemical catalysts, which may lead to a mixture of mono- and di-acetylated products. The principles of such enzymatic acetylations are broadly applicable to other diols and polyols where regioselective or enantioselective derivatization is desired. uniovi.esacs.org

Derivatization from Related Precursors

Biocatalytic Synthesis Routes

Biocatalytic approaches for synthesizing this compound offer a green and highly selective alternative to traditional chemical methods. These routes primarily utilize enzymes, such as lipases, to catalyze esterification and transesterification reactions under mild conditions, often leading to high yields and exceptional enantiopurity.

Enzymatic synthesis of this compound can be achieved through two main pathways: direct esterification of 1,3-butanediol with acetic acid or, more commonly, transesterification. Transesterification involves the reaction of an alcohol with an ester. In the context of this compound synthesis, this typically involves reacting 1,3-butanediol with an acyl donor like vinyl acetate or ethyl acetate. researchgate.netmdpi.com The use of vinyl acetate is particularly advantageous as the vinyl alcohol tautomerizes to acetaldehyde, an unstable compound, which shifts the reaction equilibrium towards the product side, resulting in high conversion rates.

Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435, is a prominent biocatalyst for the synthesis of this compound. mdpi.com Its high catalytic activity, broad substrate tolerance, and remarkable stability in organic solvents make it an ideal choice for these reactions. d-nb.infomdpi.com

In a typical reaction, CALB catalyzes the acylation of 1,3-butanediol. For instance, the transesterification of (R)-1,3-butanediol with ethyl (R)-3-hydroxybutyrate, catalyzed by Novozyme 435 at 40°C, can achieve a 98% conversion in just 6 hours. The removal of the ethanol (B145695) byproduct, often under vacuum, is crucial to drive the reaction to completion. The reusability of the immobilized enzyme is a significant advantage for industrial applications, with studies showing that Novozym 435 can retain up to 85% of its activity after ten cycles.

Solvent-free systems are also effective. For example, the acylation of racemic 1,3-butanediol with vinyl acetate using CALB at 30°C can proceed to completion in approximately 2.5 hours. mdpi.com

| Enzyme | Substrates | Acyl Donor | Reaction Type | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (Immobilized CALB) | (R)-1,3-Butanediol, Ethyl (R)-3-hydroxybutyrate | Ethyl (R)-3-hydroxybutyrate | Transesterification | 40°C, vacuum for ethanol removal | 98% conversion in 6h | |

| CALB | Racemic 1,3-Butanediol | Vinyl Acetate | Acetylation (Kinetic Resolution) | 30°C, solvent-free | 45% yield of (S)-3-hydroxybutyl acetate | mdpi.com |

A key feature of lipase-catalyzed reactions is their high degree of specificity, which includes chemoselectivity, regioselectivity, and enantioselectivity. mdpi.com In the synthesis of this compound from 1,3-butanediol, lipases like CALB exhibit a preference for acylating the primary hydroxyl group over the secondary one.

More importantly, these enzymes can distinguish between the enantiomers of a racemic substrate, a property known as enantioselectivity. This is the foundation of kinetic resolution. When racemic 1,3-butanediol is acylated using CALB, the enzyme preferentially acylates one enantiomer, leaving the other unreacted. For example, the acetylation of racemic 1,3-butanediol with vinyl acetate catalyzed by Chirazyme™ L-2 results in (S)-1-O-acetyl-1,3-hydroxybutane and (R)-1,3-di-O-acetyl-1,3-butanediol, each with an enantiomeric excess (e.e.) of 91%. psu.edu This demonstrates the high enantioselectivity of the lipase.

The enantiomeric ratio (E-value) is a measure of the enzyme's enantioselectivity. High E-values indicate excellent separation of enantiomers. In the resolution of racemic 1,3-butanediol derivatives, E-values as high as 67.3 have been reported. psu.edu

| Enzyme | Substrate | Acyl Donor | Product(s) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Chirazyme™ L-2 | (R,S)-1,3-Butanediol | Vinyl Acetate | (S)-1-O-acetyl-1,3-hydroxybutane and (R)-1,3-di-O-acetyl-1,3-butanediol | 91% | psu.edu |

| CALB | Racemic 1,3-Butanediol | Vinyl Acetate | (S)-3-hydroxybutyl acetate | 90% | mdpi.com |

| Lipase SP382 (from Candida sp.) | 1,3-Butanediol | Not specified (diacylation) | (R)-1,3-diacetoxybutane | 85.8% (initial), >98% (after re-acylation) | researchgate.net |

The substrate scope of lipases in esterification reactions is generally broad, accommodating a variety of alcohols and acyl donors. researchgate.netresearchgate.net For the synthesis of acetate esters, besides acetic acid, common acyl donors include vinyl acetate and ethyl acetate. researchgate.netmdpi.com The choice of substrate can influence the reaction's efficiency and enantioselectivity. For instance, studies on the acylation of ethyl-3-hydroxybutyrate have shown that extending the ester alkyl chain can decrease enantioselectivity, while bulkier groups may improve it. researchgate.net

While there is extensive research on using various natural lipases, information specifically on the substrate engineering of lipases for this compound production is not extensively detailed in the provided results. However, the broader field of biocatalysis actively explores enzyme engineering to enhance catalytic properties. Techniques like directed evolution and rational design are employed to improve an enzyme's activity, stability, and selectivity for specific substrates that may not be optimal with the wild-type enzyme. This can involve modifying the enzyme's active site to better accommodate the desired substrates or to enhance its enantioselectivity. researchgate.net

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. This technique exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. In biocatalysis, enzymes like lipases serve as the chiral catalyst.

The enzymatic kinetic resolution of racemic 1,3-butanediol is a well-established method for producing enantiomerically enriched this compound. researchgate.netmdpi.com The process relies on the enantioselective acylation of the diol.

In a typical setup, racemic 1,3-butanediol is reacted with an acylating agent, such as vinyl acetate, in the presence of a lipase like CALB. mdpi.com The lipase will selectively catalyze the acetylation of one enantiomer at a faster rate. For example, CALB preferentially acylates the (R)-enantiomer of 1,3-butanediol, but the reaction proceeds to form (S)-3-hydroxybutyl acetate and (R)-1,3-diacetoxybutane. mdpi.compsu.edu This is because the initial fast acylation at the primary hydroxyl group is not highly enantioselective, but the subsequent acylation of the secondary hydroxyl group is highly selective for the (R)-enantiomer. psu.edu

This results in a reaction mixture containing one enantiomer of the monoacetate (e.g., (S)-3-hydroxybutyl acetate), the diacetate of the other enantiomer (e.g., (R)-1,3-diacetoxybutane), and potentially some unreacted diol. mdpi.compsu.edu These products can then be separated chromatographically. For instance, a CALB-catalyzed reaction of racemic 1,3-butanediol with vinyl acetate yielded (S)-3-hydroxybutyl acetate with a 90% e.e. and a 45% yield. mdpi.com The remaining (R)-diacetate can be subsequently hydrolyzed to obtain the enantiomerically pure (R)-1,3-butanediol. mdpi.comresearchgate.net

The efficiency of the resolution is often described by the conversion rate and the enantiomeric excess of the product and the remaining substrate. Ideally, the reaction is stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

Kinetic Resolution Strategies via Biocatalysis

Acetylation with Vinyl Acetate in Kinetic Resolution

The synthesis of enantiomerically pure this compound is effectively achieved through enzymatic kinetic resolution. This process often involves the acetylation of racemic 1,3-butanediol using an acyl donor, such as vinyl acetate, catalyzed by a lipase. Candida antarctica lipase B (CAL-B) is a highly effective and selective biocatalyst for this transformation. mdpi.comdntb.gov.uaresearchgate.net

The reaction proceeds in a sequential manner. Initially, the primary hydroxyl group of both enantiomers of 1,3-butanediol is non-stereoselectively acetylated, rapidly converting the racemic diol into (R)- and (S)-3-hydroxybutyl acetate. mdpi.comresearchgate.net Subsequently, the lipase exhibits high enantioselectivity, catalyzing the acetylation of the remaining secondary hydroxyl group of the (R)-enantiomer to form (R)-1,3-butanediol diacetate. researchgate.net This leaves the (S)-3-hydroxybutyl acetate largely unreacted, allowing for its separation. researchgate.net

A study detailing this method reported that the reaction, performed at 30°C using CAL-B, achieved complete conversion of the starting racemic 1,3-butanediol within approximately 2.5 hours. mdpi.com Following separation, this method yielded (S)-3-hydroxybutyl acetate with high enantiomeric purity. mdpi.com

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | Candida antarctica Lipase B (CAL-B) | mdpi.comdntb.gov.uaresearchgate.net |

| Substrate | Racemic 1,3-butanediol | mdpi.com |

| Acylating Agent | Vinyl Acetate | mdpi.comresearchgate.net |

| Temperature | 30°C | mdpi.comresearchgate.net |

| Product | (S)-3-hydroxybutyl acetate | mdpi.com |

| Yield | 45% | mdpi.com |

| Enantiomeric Excess (ee) | 90% | mdpi.com |

Microbial Fermentation and Pathway Engineering for Related Esters

Microbial fermentation presents a powerful alternative for producing the building blocks of hydroxybutyrate esters. Through metabolic pathway engineering, microorganisms can be designed to synthesize these valuable chemicals from simple, renewable feedstocks.

Biosynthesis of Hydroxybutyrate Derivatives

The biosynthesis of D-β-hydroxybutyrate (also known as (R)-3-hydroxybutyrate) is a well-understood metabolic process in many bacteria. wikipedia.org It is a key monomer in the production of polyhydroxyalkanoates (PHAs), which are natural polyesters accumulated by microbes as carbon and energy reserves. wikipedia.orgasm.org The biosynthetic pathway typically begins with the fundamental metabolite, acetyl-CoA. frontiersin.org

The key steps are:

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme β-ketothiolase (encoded by genes such as phaA or bktB). frontiersin.org

Reduction: The acetoacetyl-CoA is then stereospecifically reduced to (R)-3-hydroxybutyryl-CoA using NADPH as a cofactor. This step is catalyzed by an acetoacetyl-CoA reductase (encoded by the phaB gene). frontiersin.org

The resulting (R)-3-hydroxybutyryl-CoA is the direct precursor that can be polymerized to poly(3-hydroxybutyrate) (P(3HB)) or diverted for the synthesis of other hydroxybutyrate derivatives. wikipedia.orgfrontiersin.org These microbially produced polymers can later be subjected to acid-catalyzed alcoholysis to yield various (R)-3-hydroxybutyrate esters. nih.govgoogle.com

| Enzyme | Gene (Example) | Function | Reference |

|---|---|---|---|

| β-Ketothiolase | phaA / bktB | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. | frontiersin.org |

| Acetoacetyl-CoA Reductase | phaB | Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. | frontiersin.org |

Recombinant Microorganism Applications (e.g., Pseudomonas stutzeri)

Recombinant microorganisms are central to the practical application of biosynthetic pathways for chemical production. Pseudomonas stutzeri is a versatile bacterium known for producing a range of enzymes, including lipases and esterases, that are valuable for biocatalysis. nih.govscirp.org

Recent research has focused on engineering strains of P. stutzeri for enhanced production of relevant precursors. In one study, P. stutzeri A1501 was metabolically engineered to produce poly-3-hydroxybutyrate (PHB) from acetate, a low-cost feedstock. frontiersin.org This was achieved by overexpressing the phbCAB gene cluster from the bacterium Ralstonia eutropha, which encodes the entire enzymatic machinery for converting acetyl-CoA to PHB. frontiersin.org The engineered strain successfully accumulated PHB, demonstrating the potential to use P. stutzeri as a microbial factory for producing the polymer precursor to 3-hydroxybutyrate (B1226725) esters. frontiersin.org

Furthermore, genome database screening of P. stutzeri has led to the discovery of novel lipases/esterases with potential applications in the kinetic resolution of chiral esters, highlighting the dual role of this microorganism as both a production host and a source of valuable biocatalysts. scirp.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are more environmentally benign. Key areas of development include the use of solvent-free systems and heterogeneous catalysts.

Solvent-Free Reaction Systems

A significant green advantage in the enzymatic synthesis of this compound is the ability to perform reactions in solvent-free systems. mdpi.comresearchgate.net The lipase-catalyzed kinetic resolution of 1,3-butanediol with vinyl acetate, as described previously, can be conducted using the neat substrates, with one reactant acting as the solvent for the other. mdpi.comresearchgate.net

This approach offers several benefits:

Reduced Waste: Eliminates the need for organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste.

Higher Concentration: Increases the concentration of reactants, which can lead to faster reaction rates.

Simplified Downstream Processing: Simplifies product purification, as there is no solvent to remove.

The successful implementation of a solvent-free system for the CAL-B catalyzed acetylation demonstrates a practical application of green chemistry principles, making the process more efficient and sustainable. mdpi.com

Heterogeneous Catalysis Development

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of green chemistry. frontiersin.org Its primary advantage is the ease of separating the catalyst from the reaction mixture, which allows for its recovery and reuse, reducing costs and waste. frontiersin.org

In the context of this compound synthesis, the most prominent example of heterogeneous catalysis is the use of immobilized enzymes. Lipases, such as Candida antarctica lipase B (CAL-B), are often physically adsorbed or covalently bonded to a solid support material, like an acrylic resin. mdpi.comdntb.gov.ua This immobilized form (e.g., the commercial product Novozyme 435) functions as a robust, heterogeneous biocatalyst.

The use of immobilized CAL-B in the acetylation of 1,3-butanediol allows for simple filtration to remove the catalyst at the end of the reaction. mdpi.com The catalyst can then be reused in subsequent batches, improving the economic feasibility and environmental footprint of the synthesis. acs.org The development and application of such recoverable catalysts are crucial for the industrial-scale implementation of green and sustainable chemical manufacturing. frontiersin.org

Atom Economy and Waste Reduction in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, emphasizing the need for processes that are not only efficient in yield but also in the utilization of all materials, thereby minimizing waste. Atom economy, a concept developed by Barry Trost, is a crucial metric in this regard, as it measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi-res.com In the synthesis of this compound, particularly its stereoisomers, significant strides have been made in developing atom-economical routes that reduce waste, often through biocatalysis and the recycling of materials.

A prominent green strategy for producing enantiomerically pure forms of this compound involves the enzymatic kinetic resolution of racemic 1,3-butanediol. This method leverages the high selectivity of enzymes, such as Candida antarctica lipase B (CAL-B), to acetylate one enantiomer of the diol, leaving the other unreacted. mdpi.comresearchgate.net In a typical process, racemic 1,3-butanediol is reacted with an acetyl donor, like vinyl acetate, in the presence of CAL-B. The enzyme selectively catalyzes the acetylation of the (R)-enantiomer to form (R)-3-acetoxy-1-butanol, or in other cases, the (S)-enantiomer is acetylated to produce (S)-3-hydroxybutyl acetate, leaving the other enantiomer of the diol largely untouched. mdpi.comresearchgate.net

The efficiency of these enzymatic and chemo-enzymatic processes is highlighted by the high yields and enantiomeric excesses achieved under mild reaction conditions. For instance, the CAL-B catalyzed acetylation of racemic 1,3-butanediol with vinyl acetate can proceed at 30 °C, and the subsequent enzymatic ethanolysis of the resulting diacetate can yield the desired (R)-1,3-butanediol in 95% yield and greater than 95% enantiomeric excess (ee). mdpi.comresearchgate.net

The following table summarizes research findings on the enzymatic synthesis and recycling of intermediates relevant to this compound production.

Table 1: Research Findings on Enzymatic Synthesis and Intermediate Recycling

| Reaction Step | Catalyst | Reactants | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Kinetic Resolution of racemic 1,3-butanediol | CAL-B | rac-1,3-butanediol, Vinyl acetate | - | 30 °C | 45% ((S)-3-hydroxybutyl acetate) | 90% | mdpi.com |

| Ethanolysis of (R)-1,3-butanediol diacetate | CAL-B | (R)-1,3-butanediol diacetate, Ethanol | Cyclohexane (B81311) | 30 °C | 95% ((R)-1,3-butanediol) | >95% | mdpi.comresearchgate.net |

| Stereochemical Inversion of (S)-3-hydroxybutyl acetate (Tosylation) | - | (S)-3-hydroxybutyl acetate, p-toluenesulfonyl chloride | Pyridine (B92270) | - | 96% (Tosyl derivative) | - | mdpi.com |

| Stereochemical Inversion (SN2) | - | Tosyl derivative, Acetic acid, Triethylamine | Toluene | 80 °C | 80% ((R)-3-acetoxy-1-butanol) | 88% | mdpi.com |

Reaction Mechanisms and Stereochemical Control in 3 Hydroxybutyl Acetate Transformations

Elucidation of Reaction Pathways

The formation of 3-hydroxybutyl acetate (B1210297) can be achieved through several reaction pathways, primarily involving esterification and transesterification. The choice of pathway and catalyst significantly influences the reaction's efficiency and selectivity.

Esterification is a direct method for synthesizing 3-hydroxybutyl acetate, typically by reacting 3-hydroxybutanol with acetic acid. This reaction is often catalyzed by an acid, such as sulfuric acid, to enhance the reaction rate. The general mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Acid-catalyzed esterification of (R)-3-hydroxybutyric acid and (R)-1,3-butanediol at 110°C can yield up to 92% of the desired product in 8 hours. The removal of water, a byproduct of the reaction, through methods like azeotropic distillation with toluene (B28343) can shift the equilibrium towards the product, increasing the conversion to as high as 95%. However, side reactions such as the dehydration of the diol can occur, which can be minimized by maintaining the pH between 4 and 5 with a buffer like sodium acetate.

Another approach involves the use of lipase (B570770) enzymes as catalysts. For instance, engineered Escherichia coli expressing Pseudomonas putida esterases can be used in a whole-cell biocatalysis system. In a phosphate (B84403) buffer at pH 7.0 and 30°C, this method can convert 85% of (R)-3-hydroxybutyric acid and (R)-1,3-butanediol into (R)-3-hydroxybutyl (R)-3-hydroxybutyrate over 72 hours. Mass transfer limitations in this system can be addressed by permeabilizing the cells with a surfactant like Triton X-100, which has been shown to increase productivity by 40%.

Transesterification offers an alternative route to this compound, often favored for its milder reaction conditions and high selectivity, especially when employing enzymatic catalysts. This process typically involves the reaction of an ester, such as ethyl acetate or vinyl acetate, with 3-hydroxybutanol.

Lipase-catalyzed transesterification is a highly precise method. Novozyme 435, an immobilized Candida antarctica lipase B, is particularly effective. It can catalyze the reaction between (R)-1,3-butanediol and ethyl (R)-3-hydroxybutyrate at 40°C, achieving a 98% conversion in 6 hours with a 1:2 molar ratio of diol to ester. The removal of the ethanol (B145695) byproduct by vacuum distillation is crucial for driving the reaction to completion. This enzyme demonstrates good recyclability, retaining 85% of its activity after 10 cycles.

The kinetics of lipase-catalyzed transesterification often follow a Ping-Pong Bi-Bi mechanism. The choice of lipase can significantly impact the yield and enantiomeric excess (ee). For example, a comparative study revealed the following:

Novozyme 435: 98% yield, 99% ee

Rhizomucor miehei lipase: 72% yield, 91% ee

Thermomyces lanuginosus lipase: 65% yield, 88% ee

A notable enzymatic route involves the kinetic resolution of racemic 1,3-butanediol (B41344) through acetylation with vinyl acetate, catalyzed by Candida antarctica lipase B (CAL-B). mdpi.comdntb.gov.uaresearchgate.net This is followed by the transesterification of the resulting enantiopure (R)-1,3-butanediol with racemic ethyl 3-hydroxybutyrate (B1226725), also catalyzed by CAL-B. mdpi.comdntb.gov.uaresearchgate.net

Stereochemical Inversion Strategies

A common method for inverting the stereochemistry of the hydroxyl group in (S)-3-hydroxybutyl acetate involves a two-step process: tosylation followed by an SN2 reaction.

First, the hydroxyl group of (S)-3-hydroxybutyl acetate is converted into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). mdpi.com This reaction forms the corresponding tosylate. The subsequent step involves an SN2 reaction where an acetate nucleophile, often from a source like triethylammonium (B8662869) acetate, attacks the carbon atom bearing the tosylate group. mdpi.com This nucleophilic attack proceeds with inversion of configuration, yielding the (R)-diacetate, which can then be selectively deacylated to afford the desired (R)-3-hydroxybutyl acetate. mdpi.com In one study, this sequence, starting from (S)-3-hydroxybutyl acetate, produced the (R)-diacetate with an 80% yield and 88% enantiomeric excess. mdpi.com

| Step | Reagents | Product | Yield | Enantiomeric Excess (ee) |

| Tosylation | (S)-3-hydroxybutyl acetate, p-toluenesulfonyl chloride, pyridine | (S)-3-acetoxybutyl-1-tosylate | 96% (crude) | Not determined |

| SN2 Reaction | (S)-3-acetoxybutyl-1-tosylate, triethylamine, acetic acid, toluene | (R)-1,3-butanediol diacetate | 80% (isolated) | 88% |

Table 1: Stereochemical inversion of (S)-3-hydroxybutyl acetate via tosylation and SN2 reaction. mdpi.com

Similar to tosylation, mesylation is another effective strategy for stereochemical inversion. This method involves converting the hydroxyl group into a mesylate, which is also an excellent leaving group. The (S)-enantiomer of a related compound, ethyl (S)-3-hydroxybutyrate, has been successfully inverted to the (R)-enantiomer via mesylation followed by an SN2 reaction with cesium acetate. mdpi.com While this specific application is on a related ester, the principle is directly applicable to this compound. The reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base forms the mesylate. Subsequent treatment with an acetate source, such as cesium acetate, leads to an SN2 displacement with inversion of configuration. However, it has been noted that this procedure can suffer from low selectivity due to the formation of side products.

The conditions under which these reactions are performed have a profound impact on the stereochemical outcome. Several factors must be carefully controlled to ensure high enantiomeric purity and yield.

Catalyst: The choice of catalyst is paramount. In enzymatic reactions, the specific lipase used can dramatically affect the enantioselectivity. For chemical transformations, the nature of the acid or base catalyst can influence the rate of desired reactions versus side reactions.

Solvent: The polarity of the solvent can affect the stability of transition states and the solubility of reactants and catalysts, thereby influencing reaction rates and selectivity. For instance, in the enzymatic alcoholysis of the diacetate intermediate, cyclohexane (B81311) is used as a solvent because pure ethanol can be detrimental to the enzyme's stability. mdpi.com

Temperature: Temperature control is critical. Higher temperatures can increase reaction rates but may also lead to a decrease in enantioselectivity and an increase in side reactions like dehydration. For enzymatic reactions, each enzyme has an optimal temperature range for activity and stability.

Reactant Ratios and Concentrations: The molar ratios of reactants can shift the equilibrium of reversible reactions, such as esterification and transesterification. The concentration of the nucleophile in SN2 reactions is also a key factor in determining the reaction rate.

Byproduct Removal: In equilibrium-limited reactions like esterification and transesterification, the continuous removal of byproducts (e.g., water or ethanol) is essential to drive the reaction towards the product and achieve high conversions. This is often accomplished through distillation or the use of a vacuum. mdpi.com

By carefully optimizing these parameters, it is possible to achieve high yields and excellent stereochemical control in the transformations of this compound.

Regioselectivity in Esterification of Polyfunctional Alcohols

The selective modification of one functional group in the presence of others is a significant challenge in organic synthesis, particularly in the case of polyfunctional molecules such as polyols. Regioselectivity, the preference for reaction at one position over another, is crucial for synthesizing compounds with specific structures and properties, such as this compound from 1,3-butanediol. This section explores the principles and findings related to the regioselective esterification of polyfunctional alcohols, with a focus on enzymatic catalysis which has proven to be a highly effective strategy.

The esterification of a diol containing both a primary and a secondary hydroxyl group, like 1,3-butanediol, can theoretically yield a mixture of products: a primary monoester, a secondary monoester, and a diester. However, the use of biocatalysts, particularly lipases, has demonstrated remarkable regioselectivity, favoring the acylation of the primary alcohol. This selectivity is attributed to the steric hindrance around the secondary hydroxyl group, which fits less favorably into the active site of the enzyme.

Research has consistently shown that lipases exhibit a strong preference for primary alcohols in a variety of diols. For instance, in the lipase-catalyzed acetylation of 1,3-butanediol using vinyl acetate as the acyl donor and Aspergillus niger lipase as the catalyst, the reaction exclusively yielded the primary monoacetate. ntu.edu.twresearchgate.net Notably, no formation of the diacetate or the secondary monoacetate was observed, highlighting the near-perfect regioselectivity of this enzymatic system. ntu.edu.twresearchgate.net

Candida antarctica lipase B (CAL-B) is another well-studied enzyme that displays high regioselectivity for the primary hydroxyl group in diols. tandfonline.comconicet.gov.ar Studies on the acylation of various diols with different acyl donors have consistently shown that CAL-B preferentially catalyzes the esterification of the less sterically hindered primary alcohol. tandfonline.comconicet.gov.ar This high degree of selectivity is a key advantage of enzymatic methods over traditional chemical routes, which often require protective group strategies to achieve the same level of regiocontrol and can lead to a mixture of products. ntu.edu.twresearchgate.net

The choice of acyl donor and solvent can also influence the reaction, but the inherent selectivity of the lipase is the dominant factor. Vinyl acetate is a commonly used and effective acyl donor for these irreversible transesterification reactions. ntu.edu.twresearchgate.net

The table below summarizes research findings on the regioselective esterification of diols, emphasizing the preference for primary alcohol acylation.

| Catalyst | Substrate | Acyl Donor | Key Finding | Reference |

| Aspergillus niger lipase | 1,3-Butanediol | Vinyl Acetate | Exclusive formation of the primary monoacetate with nearly 100% regioselectivity. No diacetate or secondary monoacetate was detected. | ntu.edu.twresearchgate.net |

| Candida antarctica lipase B (CAL-B) | 1,6-Diol | Vinyl Acetate | High conversion rate (98.5%) and mono-acylation selectivity (100%) for the primary hydroxyl group. | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Glycerol | Adipic Acid | Regioselective polyesterification involving only the primary alcohol groups. | conicet.gov.ar |

| Candida antarctica lipase B (CAL-B) | Various Diols and Triols | Methyl Methacrylate | High yields of mono-acylated products, indicating regioselective acylation of the primary hydroxyl groups. | conicet.gov.ar |

These findings underscore the utility of enzymatic catalysis in achieving high regioselectivity in the esterification of polyfunctional alcohols, a critical aspect in the targeted synthesis of compounds like this compound.

Analytical Methodologies for 3 Hydroxybutyl Acetate Characterization

Chromatographic Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a critical parameter in the synthesis and application of chiral molecules like 3-hydroxybutyl acetate (B1210297). Chromatographic techniques are the cornerstone for separating and quantifying the enantiomers.

Chiral phase gas chromatography (GC) is a powerful technique for the separation of volatile enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of 3-hydroxybutyl acetate, leading to different retention times and allowing for their separation and quantification.

The selection of the appropriate chiral column is paramount for achieving baseline separation of the (R)- and (S)-enantiomers. Modified cyclodextrin-based columns, such as those with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, are commonly employed. In some instances, derivatization of this compound to a more volatile or more easily separable compound may be performed prior to GC analysis. mdpi.com

Research has demonstrated the use of chiral phase GC in monitoring the kinetic resolution of racemic 1,3-butanediol (B41344) to produce enantiomerically enriched this compound. mdpi.comresearchgate.net For instance, the progress of lipase-catalyzed acetylation can be tracked by analyzing aliquots of the reaction mixture. mdpi.comresearchgate.net

Table 1: Illustrative Chiral GC Parameters for this compound Analysis

| Parameter | Value |

| Column | Megadex 5 (25 m x 0.25 mm) |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | 70°C for 15 min, then ramp at 10°C/min to 200°C |

| Note | For improved separation, enantiomers can be converted to their O-acetyl derivatives before injection. mdpi.com |

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another indispensable tool for the separation of this compound stereoisomers. sigmaaldrich.com Polysaccharide-based chiral selectors, such as cellulose (B213188) and amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used for their broad applicability and high enantioselectivity. mdpi.com

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is critical for optimizing the separation. The elution order of the enantiomers can sometimes be reversed by changing the chiral stationary phase or the mobile phase composition.

Systematic screening of different chiral columns and mobile phases is often necessary to develop a robust method for the baseline separation of (R)- and (S)-3-hydroxybutyl acetate. sigmaaldrich.com This technique is not only used for determining the enantiomeric excess of the final product but can also be applied to monitor the progress of stereoselective reactions.

Table 2: Example of Chiral HPLC Screening Columns

| Column Type | Chiral Selector |

| Polysaccharide-based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) |

| Cyclodextrin-based | β-cyclodextrin derivatives |

| Pirkle-type | (R,R)-Whelk-O 1 |

Spectroscopic Analysis for Structural Confirmation

While chromatography excels at separation, spectroscopy is essential for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound. mdpi.com

In ¹H NMR spectra, characteristic signals can be assigned to the various protons in the molecule, such as the methyl group of the acetate, the methylene (B1212753) groups of the butyl chain, and the methine proton attached to the hydroxyl group. mdpi.com Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom, including the carbonyl carbon of the ester and the carbon bearing the hydroxyl group. mdpi.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Assignment | Chemical Shift (ppm) |

| ¹H NMR | CH₃ (acetate) | ~2.05 (s) |

| CH₂ | ~1.62-1.85 (m) | |

| CHOH | ~3.88-3.95 (m) | |

| CH₂OAc | ~4.07-4.16 (m) & ~4.27-4.38 (m) | |

| CH₃ (on butyl chain) | ~1.22 (d) | |

| ¹³C NMR | C=O | ~171.4 |

| CH₂OAc | ~64.6 | |

| CHOH | ~61.7 | |

| CH₂ | ~37.8 | |

| CH₃ (on butyl chain) | ~23.4 | |

| CH₃ (acetate) | ~20.9 | |

| Data sourced from a study on the synthesis of (S)-3-hydroxybutyl acetate. mdpi.com |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. bellevuecollege.edu For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure.

The most prominent peaks include a strong, sharp absorption for the ester carbonyl (C=O) stretch, typically found around 1735-1740 cm⁻¹. specac.com Another key feature is a broad absorption band in the region of 3400-3500 cm⁻¹, which is indicative of the hydroxyl (O-H) group's stretching vibration. specac.com The presence of C-O stretching vibrations from both the ester and alcohol functionalities, as well as C-H stretching and bending vibrations, further corroborates the compound's identity. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretch, broad | 3400 - 3500 |

| Carbonyl (C=O) | Stretch, sharp | 1735 - 1740 |

| Carbon-Oxygen (C-O) | Stretch (Ester) | 1240 - 1300 |

| Carbon-Oxygen (C-O) | Stretch (Alcohol) | 1050 - 1150 |

| Carbon-Hydrogen (C-H) | Stretch | 2850 - 3000 |

Advanced Techniques for Reaction Monitoring and Kinetic Studies

The synthesis of enantiomerically pure this compound, often through enzymatic kinetic resolution, necessitates careful monitoring to optimize reaction conditions and maximize yield and enantioselectivity. researchgate.net Advanced analytical techniques that allow for real-time or near-real-time analysis are invaluable for these kinetic studies.

In-situ monitoring using spectroscopic methods like ReactIR (in-situ FT-IR) or Raman spectroscopy can track the concentration of reactants and products over time without the need for sampling. These techniques provide a continuous data stream, offering deep insights into reaction kinetics, identifying reaction intermediates, and helping to elucidate the reaction mechanism, such as the Ping-Pong Bi-Bi mechanism observed in some lipase-catalyzed reactions.

Automated HPLC or GC systems equipped with autosamplers can be programmed to withdraw, quench, and analyze reaction aliquots at predetermined intervals. This approach provides detailed information on the conversion, product formation, and enantiomeric excess throughout the course of the reaction, enabling the construction of precise kinetic profiles. researchgate.net Such studies are essential for process development and scale-up, ensuring efficient and reproducible production of the desired this compound enantiomer. researchgate.net

Process Development and Optimization in 3 Hydroxybutyl Acetate Production

Scaling Up Synthetic Protocols

Transitioning the synthesis of 3-hydroxybutyl acetate (B1210297) from a laboratory setting to an industrial scale involves significant challenges. The primary goals are to maximize product yield and purity while minimizing production costs and environmental impact. This is achieved through the optimization of both batch and continuous flow processes.

Batch processing remains a common method for the production of fine chemicals like 3-hydroxybutyl acetate. Optimization of batch reactions is crucial for achieving industrial viability.

One of the primary synthetic routes is the acid-catalyzed esterification of 3-hydroxybutanol with acetic acid. Optimizing this process involves adjusting several parameters. For instance, using a molar ratio of 1:1.2 (alcohol to acid) with a sulfuric acid catalyst concentration of 1–5% w/w at a reflux temperature of 60–80°C can significantly improve yield by minimizing side reactions.

Enzymatic synthesis offers a highly selective and environmentally benign alternative. Lipase-catalyzed transesterification, particularly using immobilized enzymes like Novozyme 435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin), has shown great promise. In a batch reactor, the reaction between (R)-1,3-butanediol and an acyl donor like ethyl (R)-3-hydroxybutyrate can achieve up to 98% conversion in 6 hours at 40°C. Key to this process is the removal of the ethanol (B145695) byproduct via vacuum to shift the reaction equilibrium towards the product.

Another innovative approach is the use of whole-cell biocatalysis . Engineered Escherichia coli expressing specific esterases can convert (R)-3-hydroxybutyric acid and (R)-1,3-butanediol into the final product. While this method eliminates the need for costly cofactor addition, it can be limited by mass transfer. This limitation can be addressed by permeabilizing the cells with agents like Triton X-100, which has been shown to enhance productivity by 40%.

Table 1: Comparison of Batch Production Methods for this compound and its Precursors

| Method | Key Reactants | Catalyst/Biocatalyst | Typical Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 3-hydroxybutanol, Acetic Acid | Sulfuric Acid (1-5% w/w) | 60-80°C, Reflux | ~95% | |

| Enzymatic Transesterification | (R)-1,3-butanediol, Ethyl (R)-3-hydroxybutyrate | Novozyme 435 | 40°C, 6 hours, Vacuum | 98% | |

| Whole-Cell Biocatalysis | (R)-3-hydroxybutyric acid, (R)-1,3-butanediol | Engineered E. coli | 30°C, 72 hours | 85% |

Continuous flow chemistry presents significant advantages over batch processing for scaling up the production of this compound, including enhanced safety, improved heat and mass transfer, and higher throughput.

Reactive distillation is a prime example of an integrated continuous process. In this system, the reaction and separation of products occur simultaneously in a single unit. For the synthesis of a related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a pilot-scale setup using a column packed with an acidic ion-exchange resin (Amberlyst 15) demonstrated a 98% conversion with 99.5% purity. The continuous removal of the ethanol byproduct by distillation drives the reaction to completion and can reduce energy consumption by up to 30% compared to traditional batch processes.

The benefits of continuous flow have been demonstrated in the synthesis of other esters as well. For example, the production of biowax esters in a continuous flow reactor allowed for a drastic reduction in reaction time from 12 hours to just 30 minutes and a lower operating temperature (55°C) compared to batch methods. acs.org Such improvements in energy consumption and efficiency are directly applicable to this compound synthesis. acs.org Patents also describe continuous processes for producing related ketone body esters, underscoring the industrial interest in this technology for enhancing production efficiency. google.comgoogle.com

Recovery and Recycling of Reactants and Catalysts

The economic viability and sustainability of this compound production are heavily dependent on the ability to recover and reuse expensive reactants and catalysts.

Novozyme 435 is a commercially successful example of an immobilized lipase used in ester synthesis. mdpi.com Studies have shown that this biocatalyst can be effectively recycled. For the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, Novozyme 435 retained 85% of its initial activity even after 10 reaction cycles, making it a cost-effective option for industrial-scale batches. The immobilization is typically achieved by adsorbing the enzyme onto a solid support, such as porous resin beads. doi.org

Various immobilization techniques are available, including covalent binding, entrapment in sol-gel matrices, and the formation of cross-linked enzyme aggregates (CLEAs). doi.org The choice of method depends on the specific enzyme and reaction conditions, with the goal of maximizing activity retention and stability over multiple cycles.

Table 2: Reusability of Immobilized Novozyme 435

| Cycle Number | Remaining Activity |

|---|---|

| 1 | 100% |

| 5 | ~90% |

| 10 | 85% |

Data derived from reusability studies on Novozyme 435 in similar esterification reactions.

An effective separation process is critical for isolating high-purity this compound and for recovering unreacted starting materials for recycling. The choice of separation technique depends on the physical properties of the components in the reaction mixture.

Distillation is a commonly employed method for purifying this compound and removing volatile byproducts or reactants. google.com For instance, in enzymatic transesterification, ethanol is removed by vacuum distillation to push the reaction forward. Fractional distillation can be used to separate the final product from byproducts like 1,4-butanediol (B3395766) diacetate. In processes involving the production of related acrylates, pressure-swing distillation has been proposed as an effective, albeit energy-intensive, method for separating complex ternary mixtures of alcohol, acrylate, and diacrylate. tudelft.nl

For non-volatile components or heat-sensitive materials, chromatography is an alternative. Silica (B1680970) gel chromatography using a hexane (B92381):ethyl acetate eluent can be employed for purification at a laboratory or small industrial scale.

Economic and Sustainability Assessments of Production Methods

A comprehensive assessment of the economic and environmental aspects of different production routes is essential for selecting the most viable industrial process.

The production cost of this compound is influenced by the choice of synthetic route. A comparative analysis suggests that reactive distillation offers the lowest operational costs (estimated at $90/kg of product), although it requires a high initial capital investment. Enzymatic routes using immobilized catalysts are estimated to cost around 150/kg, a figure highly dependent on the reusability and lifespan of the biocatalyst. Production routes starting from poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polyester, are contingent on the feedstock price of PHB itself.

Techno-economic analyses (TEA) and life-cycle assessments (LCA) of related bioprocesses provide valuable insights. For the production of butyl acetate from corn stover, TEA and LCA demonstrated the potential for economic feasibility and environmental sustainability, meeting the 60% greenhouse gas (GHG) reduction threshold defined by the US EPA for advanced biofuels. energy.gov However, assessments of PHB production from municipal solid waste have highlighted challenges. nih.gov Economic feasibility in such processes is often hampered by factors like low fermentation yields, the cost of enzymes for hydrolysis, and high energy consumption for product extraction and purification. nih.govresearchgate.net

The sustainability of the process is also a critical factor. Continuous flow processes are generally considered more sustainable than batch reactions due to lower energy consumption and reduced solvent use. acs.org The use of biocatalysts and feedstocks from renewable sources, such as PHB derived from fermented corn starch, further enhances the green credentials of the production method. google.com The choice of solvents and catalysts also has a significant environmental impact, with a move towards greener solvents and heterogeneous catalysts that can be easily recovered and reused. scielo.br

Future Directions and Emerging Research Avenues for 3 Hydroxybutyl Acetate

Development of Novel Catalytic Systems

The synthesis of 3-hydroxybutyl acetate (B1210297), particularly its enantiomerically pure forms, relies heavily on catalytic processes. Emerging research focuses on developing more efficient, selective, and reusable catalysts. A significant area of development is in enzymatic catalysis, which offers high precision under mild conditions.

Key research findings in enzymatic kinetic resolution for producing precursors to chiral 3-hydroxybutyl acetate highlight the effectiveness of various lipases.

| Lipase (B570770) Source | Acylating Agent | Key Finding | Reference |

| Candida antarctica lipase B (CAL-B) | Vinyl acetate | Used for kinetic resolution of racemic 1,3-butanediol (B41344). The unreacted (S)-enantiomer can be isolated and its configuration inverted. | mdpi.com |

| Rhizomucor miehei lipase | Not specified | Achieved 72% yield with 91% enantiomeric excess in related syntheses. | |

| Thermomyces lanuginosus lipase | Not specified | Resulted in 65% yield and 88% enantiomeric excess in similar applications. |

Beyond enzymes, research into heterogeneous metal catalysts is also a promising avenue. jst.go.jp While not yet widely applied directly to this compound synthesis, novel systems like polymeric base-supported metal complexes (e.g., Palladium, Copper) and silicon nanowire array-immobilized catalysts have shown extremely high activity (at ppm or even ppb levels) and reusability in other organic transformations. jst.go.jp Adapting such technologies could lead to highly efficient, continuous-flow production systems for this compound and its derivatives.

Integration with Biorefinery Concepts

The production of this compound and its precursors is well-suited for integration into modern biorefinery models, which aim to convert biomass into a spectrum of value-added chemicals and fuels. Lignocellulosic biomass, such as agricultural residues and forestry waste, is an abundant and non-food-competing feedstock. f3centre.seresearchgate.net

The biochemical conversion pathway in a biorefinery typically involves:

Pretreatment : Breaking down the rigid structure of lignocellulose to make cellulose (B213188) and hemicellulose accessible. f3centre.se

Hydrolysis : Using enzymes to break down cellulose and hemicellulose into simple sugars like glucose and xylose. f3centre.seresearchgate.net

Fermentation : Employing microorganisms to convert these sugars into platform chemicals.

A key route relevant to this compound involves the fermentative production of poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polymer. frontiersin.org Genetically engineered microbes, such as Cupriavidus necator or Pseudomonas stutzeri, can be used to produce PHB from sugars or other carbon sources like acetate derived from biomass or even captured CO2. frontiersin.org

Once produced, the PHB polymer can be subjected to alcoholysis (transesterification with an alcohol like methanol (B129727) or ethanol) to yield alkyl (R)-3-hydroxybutyrate. google.com This ester is a direct precursor for advanced derivatives and can be used in the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.comgoogle.com This integration creates a sustainable pathway from raw biomass to a high-value chemical intermediate.

| Biorefinery Stage | Process | Output Relevant to this compound | Reference |

| Feedstock Processing | Depolymerization of lignocellulosic biomass | Acetate, Glucose | f3centre.sefrontiersin.org |

| Fermentation | Microbial conversion using engineered strains | Poly-(R)-3-hydroxybutyrate (PHB) | frontiersin.org |

| Chemical Conversion | Transesterification of PHB | Alkyl (R)-3-hydroxybutyrate | google.com |

Computational Chemistry and Modeling of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is an emerging tool for accelerating research and development related to this compound. nih.gov By modeling reaction mechanisms at the molecular level, researchers can gain insights that are difficult to obtain through experiments alone.

Potential applications for this compound synthesis include:

Mechanism Elucidation : DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. For the esterification reaction to form this compound, this can clarify the rate-determining step and the role of the catalyst. nih.gov For example, in the related synthesis of ethyl acetate, DFT studies have shown that the key rate-determining step is the nucleophilic addition of the alcohol after protonation of the carboxylic acid. nih.gov

Catalyst Design : Computational screening can help predict the activity and selectivity of potential new catalysts, saving significant experimental time and resources. By modeling the interaction between the substrate and the catalyst's active site, more effective catalysts can be designed.

Side-Reaction Analysis : The synthesis of this compound can be plagued by side reactions. Computational quantum mechanical modeling can be used to calculate the activation energies of these unwanted pathways, helping to identify reaction conditions (e.g., temperature, solvent) that would minimize their occurrence. tudelft.nl

Kinetic Modeling : Theoretical kinetics studies can predict reaction rate constants for elementary reaction steps, such as the decomposition or isomerization of reaction intermediates. acs.org This data is invaluable for process optimization and reactor design.

Exploration of New Synthetic Pathways for Advanced Derivatives

This compound is a valuable chiral building block for synthesizing more complex and functional molecules. A primary focus of current research is the development of efficient pathways to its derivatives, most notably the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.comresearchgate.net

A reported pathway for the inversion of (S)-3-hydroxybutyl acetate involves a two-step process:

Tosylation : The hydroxyl group of (S)-3-hydroxybutyl acetate is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form a tosyl derivative. mdpi.com

SN2 Substitution : The tosyl group is then displaced by an acetate nucleophile (e.g., from triethylammonium (B8662869) acetate) in an SN2 reaction. This proceeds with an inversion of stereochemistry, converting the (S)-configured starting material into the (R)-configured product. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Hydroxybutyl acetate, and how can reaction conditions be optimized for academic research purposes?

- Methodology :

- Esterification : Use acid-catalyzed esterification of 3-hydroxybutanol with acetic acid. Optimize molar ratios (e.g., 1:1.2 alcohol:acid) and catalysts (e.g., sulfuric acid, 1–5% w/w) at reflux (60–80°C) under inert gas to minimize side reactions .

- Purification : Employ fractional distillation (bp ~160–180°C) or silica gel chromatography (hexane:ethyl acetate eluent) to isolate high-purity product. Monitor via GC-FID or NMR (δ 4.1 ppm for acetate methyl group) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- GC-MS : Use a polar column (e.g., DB-WAX) with splitless injection (250°C) and EI ionization to confirm molecular ion (m/z 132) and fragmentation patterns .

- NMR : Analyze (e.g., δ 1.5–1.7 ppm for hydroxybutyl backbone) and NMR (δ 170–175 ppm for carbonyl) for structural verification .

- HPLC-UV : C18 column with acetonitrile:water (70:30) mobile phase for quantifying impurities (<0.5% threshold) .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure experimental reproducibility?

- Methodology :

- Storage : Keep in amber glass bottles under nitrogen at 4°C in a desiccator to prevent oxidation and hydrolysis. Avoid exposure to light and humidity .

- Handling : Use static-dissipative containers and grounded equipment to mitigate electrostatic ignition risks. Conduct all work in a fume hood with PPE (nitrile gloves, safety goggles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound metabolites across different in vivo models?

- Methodology :

- Nonlinear Mixed-Effects Modeling : Apply population PK models (e.g., NONMEM) to account for interspecies variability in clearance and volume of distribution. Validate using bootstrap or visual predictive checks .

- Tracer Studies : Use -labeled this compound with LC-MS/MS to track metabolite formation (e.g., β-hydroxybutyrate) in plasma and tissues .

Q. What experimental strategies are recommended for investigating the metabolic pathways of this compound in mammalian systems?

- Methodology :

- Isotope-Labeled Studies : Synthesize deuterated analogs (e.g., d-3-Hydroxybutyl acetate) to trace metabolic flux via GC-MS or -NMR metabolomics .

- Enzyme Inhibition Assays : Incubate liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Q. How should researchers design stability studies to evaluate this compound under varying physiological conditions (e.g., pH, temperature)?

- Methodology :

- Forced Degradation : Expose the compound to buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (210 nm) and identify byproducts with HRMS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Use Arrhenius kinetics to predict shelf life under standard conditions .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodology :

- Probit Analysis : Fit sigmoidal curves to lethality data (LD) using maximum likelihood estimation. Validate with goodness-of-fit tests (e.g., Pearson χ) .

- Bayesian Hierarchical Models : Incorporate prior data on structurally similar esters (e.g., isoamyl acetate) to refine uncertainty in low-dose extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.